molecular formula C8H10AsBrO2 B14487629 Ethyl phenylarsonobromidate CAS No. 64423-38-7

Ethyl phenylarsonobromidate

Cat. No.: B14487629
CAS No.: 64423-38-7
M. Wt: 292.99 g/mol
InChI Key: KRXGUORUVLIAMA-UHFFFAOYSA-N
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Description

Ethyl phenylarsonobromidate is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an ethyl group, a phenyl group, and an arsenic atom bonded to a bromine atom. Its structure and reactivity make it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenylarsonobromidate typically involves the reaction of ethyl phenylarsine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{As(C}_2\text{H}_5\text{)}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{As(C}_2\text{H}_5\text{)Br} + \text{C}_2\text{H}_5\text{Br} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenylarsonobromidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl phenylarsonobromidate has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which ethyl phenylarsonobromidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to alterations in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenylarsine: Lacks the bromine atom but shares the ethyl and phenyl groups.

    Phenylarsine oxide: Contains an oxygen atom instead of bromine.

    Ethylarsine: Contains an ethyl group but lacks the phenyl group.

Uniqueness

Ethyl phenylarsonobromidate is unique due to the presence of both ethyl and phenyl groups along with a bromine atom bonded to arsenic. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

64423-38-7

Molecular Formula

C8H10AsBrO2

Molecular Weight

292.99 g/mol

IUPAC Name

[bromo(ethoxy)arsoryl]benzene

InChI

InChI=1S/C8H10AsBrO2/c1-2-12-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

KRXGUORUVLIAMA-UHFFFAOYSA-N

Canonical SMILES

CCO[As](=O)(C1=CC=CC=C1)Br

Origin of Product

United States

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